1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride
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Overview
Description
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with sulfonyl and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride typically involves multiple steps:
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Formation of the Pyrazole Ring:
- The pyrazole ring can be synthesized via the condensation of 3,5-dimethyl-1H-pyrazole with appropriate sulfonyl chlorides under basic conditions.
- Example: Reacting 3,5-dimethyl-1H-pyrazole with sulfonyl chloride in the presence of a base like triethylamine.
-
Attachment of the Piperidine Moiety:
- The sulfonylated pyrazole is then reacted with 4-methylpiperidine.
- This step often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfonamide bond.
-
Hydrochloride Salt Formation:
- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, targeting the sulfonyl group.
Substitution: Nucleophilic substitution
Biological Activity
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula of this compound is C12H18N3O2S with a molecular weight of 278.34 g/mol. Its structure includes a piperidine ring and a sulfonyl group attached to the pyrazole moiety, which enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₃O₂S |
Molecular Weight | 278.34 g/mol |
Boiling Point | 500.3 ± 60.0 °C (Predicted) |
Density | 1.380 ± 0.06 g/cm³ (Predicted) |
pKa | 11.00 ± 0.50 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonyl group can facilitate binding to active sites on proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction may result in various pharmacological effects, particularly in pathways related to cancer cell proliferation and inflammation.
Anticancer Activity
Research has demonstrated that compounds containing pyrazole structures exhibit promising anticancer properties. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways.
- Case Study : In vitro studies on similar pyrazole compounds indicated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed enhanced efficacy, suggesting a synergistic effect that warrants further investigation .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. The presence of the sulfonyl group may enhance the compound's ability to penetrate microbial membranes and disrupt cellular processes.
- Research Findings : A study reported that certain synthesized pyrazole carboxamides exhibited notable antifungal activity against various pathogens, indicating the potential of this chemical class in developing new antimicrobial agents .
Summary of Research Findings
The biological activities of this compound can be summarized as follows:
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S.ClH/c1-8-4-6-14(7-5-8)17(15,16)11-9(2)12-13-10(11)3;/h8H,4-7H2,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRMSEOQKJDANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(NN=C2C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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